molecular formula C8H17NO2 B13525855 Methyl 3-aminoheptanoate

Methyl 3-aminoheptanoate

Cat. No.: B13525855
M. Wt: 159.23 g/mol
InChI Key: UKWDJFBVMLITOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-aminoheptanoate: is an organic compound with the molecular formula C8H17NO2 . It is a derivative of heptanoic acid, where the carboxyl group is esterified with methanol and an amino group is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminoheptanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia in the presence of water. This reaction typically occurs at temperatures between 35 and 70 degrees Celsius . The process can be optimized by adjusting the molar ratios of reactants and the reaction temperature to achieve higher yields.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but often involves continuous processes to enhance efficiency. The use of catalysts and controlled reaction environments ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary alcohols.

    Substitution: Amides, esters

Scientific Research Applications

Methyl 3-aminoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Methyl 3-aminocrotonate
  • Methyl 3-aminobutanoate
  • Methyl 3-aminopentanoate

Comparison: Methyl 3-aminoheptanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-aminoheptanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

UKWDJFBVMLITOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OC)N

Origin of Product

United States

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